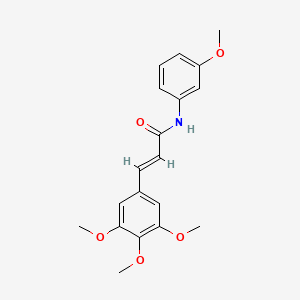
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It belongs to the amphetamine class of drugs and is chemically similar to both stimulants and hallucinogens. MDMA is commonly known as ecstasy, but it has also been referred to as "molly" in recent years.
Mecanismo De Acción
MDMA works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation and arousal.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration. It also increases the release of oxytocin, a hormone that is involved in social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it can be used to study the role of serotonin in the brain, as it increases serotonin levels. However, it can be difficult to control the dosage of MDMA, as the purity of the drug can vary widely.
Direcciones Futuras
There are a number of future directions for research on MDMA. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and depression. Researchers are also exploring the potential use of MDMA in couples therapy, as it can increase feelings of empathy and closeness. Additionally, researchers are working to develop new synthetic compounds that have similar effects to MDMA but with fewer side effects.
Métodos De Síntesis
MDMA is synthesized from safrole, a liquid extracted from the root bark of the sassafras tree. The safrole is first converted into isosafrole, which is then transformed into MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted into MDMA through a series of chemical reactions involving reagents such as aluminum amalgam and hydrochloric acid.
Aplicaciones Científicas De Investigación
MDMA has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic uses. One area of interest is its potential to treat post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can help reduce symptoms of PTSD in individuals who have not responded to other treatments.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(16-7-6-14-3-1-2-4-15(14)10-16)20-11-13-5-8-17-18(9-13)23-12-22-17/h1-10H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUCQSZBHVANLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

